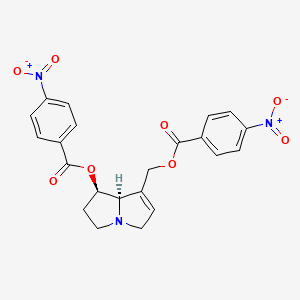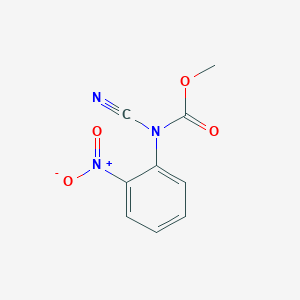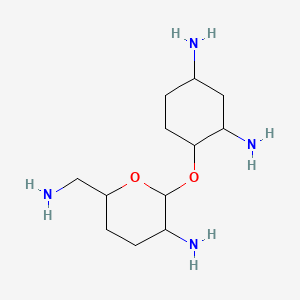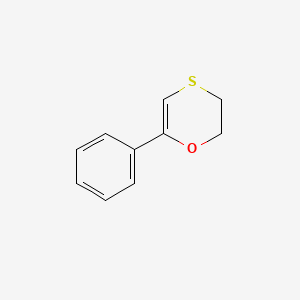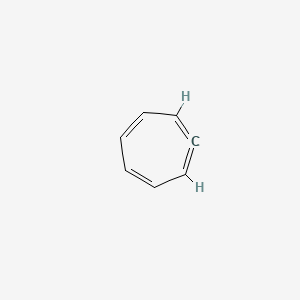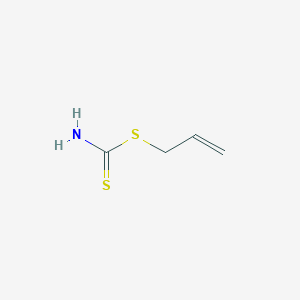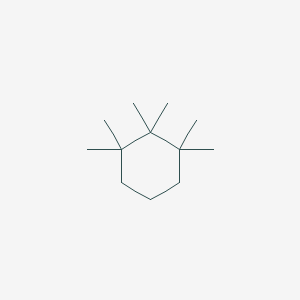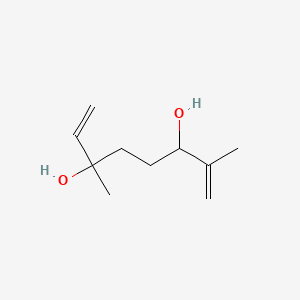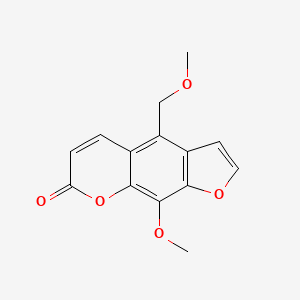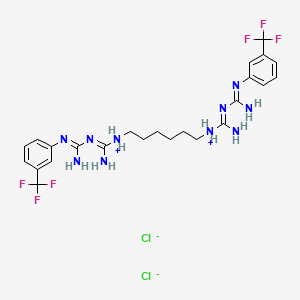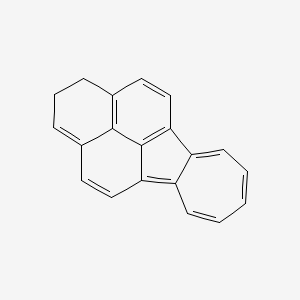
Azuleno(1,2,3-cd)phenalene, 4,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azuleno(1,2,3-cd)phenalene, 4,5-dihydro- is a polycyclic aromatic hydrocarbon with a unique structure that combines azulene and phenalene moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azuleno(1,2,3-cd)phenalene, 4,5-dihydro- typically involves the cyclization of precursor molecules. One common method is the cyclization of the corresponding fulvene, followed by dehydrogenation to yield the desired compound . The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Azuleno(1,2,3-cd)phenalene, 4,5-dihydro- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Azuleno(1,2,3-cd)phenalene, 4,5-dihydro- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of azuleno(1,2,3-cd)phenalene, 4,5-dihydro- involves its interaction with molecular targets and pathways within cells. The compound’s unique electronic properties allow it to interact with various enzymes and receptors, potentially modulating their activity . These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Azuleno(5,6,7-cd)phenalene: Another isomer with similar electronic properties but different structural arrangement.
Benzo[a]pyrene: A potent carcinogen with a similar polycyclic aromatic structure.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with fewer rings.
Uniqueness
Azuleno(1,2,3-cd)phenalene, 4,5-dihydro- is unique due to its combination of azulene and phenalene moieties, which confer distinct electronic properties and reactivity compared to other polycyclic aromatic hydrocarbons . This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
54100-61-7 |
|---|---|
Molecular Formula |
C20H14 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
pentacyclo[10.6.2.02,8.09,19.016,20]icosa-1(19),2,4,6,8,10,12,16(20),17-nonaene |
InChI |
InChI=1S/C20H14/c1-2-7-15-16(8-3-1)18-12-10-14-6-4-5-13-9-11-17(15)20(18)19(13)14/h1-3,5,7-12H,4,6H2 |
InChI Key |
INCARXSKHJSGDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=C1)C=CC4=C5C=CC=CC=C5C(=C43)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


